3,18-Dioxa-4,17-disilaeicosane, 4,4,17,17-tetraethoxy-8,8,9,9,10,10,11,11,12,12,13,13-dodecafluoro-
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Overview
Description
3,18-Dioxa-4,17-disilaeicosane, 4,4,17,17-tetraethoxy-8,8,9,9,10,10,11,11,12,12,13,13-dodecafluoro- is a complex organosilicon compound It is characterized by the presence of multiple ethoxy and fluoro groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,18-Dioxa-4,17-disilaeicosane, 4,4,17,17-tetraethoxy-8,8,9,9,10,10,11,11,12,12,13,13-dodecafluoro- typically involves the reaction of silane precursors with ethoxy and fluoro substituents. The reaction conditions often require the use of catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to minimize waste and maximize efficiency, ensuring that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,18-Dioxa-4,17-disilaeicosane, 4,4,17,17-tetraethoxy-8,8,9,9,10,10,11,11,12,12,13,13-dodecafluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the fluoro groups, leading to the formation of partially or fully reduced products.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
3,18-Dioxa-4,17-disilaeicosane, 4,4,17,17-tetraethoxy-8,8,9,9,10,10,11,11,12,12,13,13-dodecafluoro- has several scientific research applications, including:
Materials Science: Used in the development of advanced materials with unique properties such as hydrophobicity and thermal stability.
Chemistry: Serves as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for potential use in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism by which 3,18-Dioxa-4,17-disilaeicosane, 4,4,17,17-tetraethoxy-8,8,9,9,10,10,11,11,12,12,13,13-dodecafluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and fluoro groups play a crucial role in modulating these interactions, leading to specific biological or chemical outcomes. The pathways involved may include signal transduction, molecular recognition, and catalytic processes .
Comparison with Similar Compounds
Similar Compounds
7,7,9,9,11,11-Hexamethyl-3,6,8,10,12,15-hexaoxa-7,9,11-trisilaheptadecane: Another organosilicon compound with multiple ethoxy groups.
3,18-Dioxa-8,9,10,11,12,13-hexathia-4,17-disilaeicosane, 4,4,17,17-tetraethoxy: A similar compound with sulfur atoms in place of some oxygen atoms.
Uniqueness
3,18-Dioxa-4,17-disilaeicosane, 4,4,17,17-tetraethoxy-8,8,9,9,10,10,11,11,12,12,13,13-dodecafluoro- is unique due to its specific combination of ethoxy and fluoro groups, which impart distinct chemical and physical properties. This makes it particularly valuable for applications requiring high thermal stability and resistance to chemical degradation .
Properties
CAS No. |
1858250-49-3 |
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Molecular Formula |
C24H42F12O6Si2 |
Molecular Weight |
710.7 g/mol |
IUPAC Name |
(4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro-12-triethoxysilyldodecyl)-triethoxysilane |
InChI |
InChI=1S/C24H42F12O6Si2/c1-7-37-43(38-8-2,39-9-3)17-13-15-19(25,26)21(29,30)23(33,34)24(35,36)22(31,32)20(27,28)16-14-18-44(40-10-4,41-11-5)42-12-6/h7-18H2,1-6H3 |
InChI Key |
YNANGIAQHBAVEA-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCC(C(C(C(C(C(CCC[Si](OCC)(OCC)OCC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC |
Origin of Product |
United States |
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